molecular formula C8H10BrNO2 B7475513 5-bromo-N-propan-2-ylfuran-3-carboxamide

5-bromo-N-propan-2-ylfuran-3-carboxamide

Cat. No. B7475513
M. Wt: 232.07 g/mol
InChI Key: LOCNLJZSASDTNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-propan-2-ylfuran-3-carboxamide is a chemical compound that is commonly used in scientific research. It is a type of furan carboxamide that has a bromine atom attached to it. This compound has been found to have several interesting properties that make it useful in various fields of research. In

Mechanism of Action

The mechanism of action of 5-bromo-N-propan-2-ylfuran-3-carboxamide involves the inhibition of PARP. PARP is involved in the repair of DNA damage, and its inhibition leads to the accumulation of DNA damage, which ultimately leads to cell death. PARP inhibitors have been found to be effective in the treatment of cancer because cancer cells are more dependent on PARP for DNA repair than normal cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-N-propan-2-ylfuran-3-carboxamide are related to its inhibition of PARP. The accumulation of DNA damage leads to cell death, which is the basis for its anti-cancer activity. In addition, its anti-inflammatory properties are related to its ability to inhibit the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-bromo-N-propan-2-ylfuran-3-carboxamide is its potency as a PARP inhibitor. It has been found to be more potent than other PARP inhibitors such as olaparib. In addition, its anti-inflammatory properties make it useful in the study of inflammatory diseases. However, one of the limitations of 5-bromo-N-propan-2-ylfuran-3-carboxamide is its solubility in water, which can make it difficult to use in some experiments.

Future Directions

For the study of 5-bromo-N-propan-2-ylfuran-3-carboxamide include the development of more potent PARP inhibitors, the study of its anti-inflammatory properties, and its potential use in combination with other anti-cancer drugs.

Synthesis Methods

The synthesis of 5-bromo-N-propan-2-ylfuran-3-carboxamide involves the reaction of furan-3-carboxylic acid with 2-bromo-1-propanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in anhydrous conditions and yields the desired product in good yields. The purity of the product is usually confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Scientific Research Applications

5-bromo-N-propan-2-ylfuran-3-carboxamide has several scientific research applications. It has been found to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. PARP inhibitors have been shown to be effective in the treatment of several types of cancer, including breast and ovarian cancer. 5-bromo-N-propan-2-ylfuran-3-carboxamide has also been found to have anti-inflammatory properties and has been used in the study of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

5-bromo-N-propan-2-ylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-5(2)10-8(11)6-3-7(9)12-4-6/h3-5H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCNLJZSASDTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=COC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-propan-2-ylfuran-3-carboxamide

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